N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-6(13)11-10-12-9-7(14-2)4-3-5-8(9)15-10/h3-5H,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDZPXNDPBKKSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=CC=C2S1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves the condensation of 2-aminobenzenethiol with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Another method involves the cyclization of 2-aminobenzenethiol with acetic acid derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties. It has shown promise in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biochemical processes in microorganisms or cancer cells, resulting in their death or reduced proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine
- N-(5-methoxy-1,3-benzothiazol-2-yl)-2-[(5-methyl-1H-benzimidazol-2-yl]acetamide
- 2,4-disubstituted thiazoles
Uniqueness
N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide stands out due to its unique combination of a methoxy group and an acetamide moiety, which imparts distinct chemical and biological properties. This compound exhibits a broader spectrum of biological activities compared to its analogs, making it a valuable candidate for further research and development .
Biological Activity
N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide is a compound belonging to the benzothiazole family, which is recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a benzothiazole moiety with a methoxy group and an acetamide functional group. Its molecular formula is C_10H_10N_2O_1S, with a molecular weight of approximately 210.26 g/mol. The presence of the methoxy group enhances its solubility and biological activity.
Biological Activity Overview
The compound exhibits a range of biological activities:
- Antimicrobial Activity : this compound has demonstrated significant antibacterial properties against various bacterial strains. Its mechanism involves the inhibition of bacterial growth through interference with key metabolic pathways.
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, particularly through its ability to inhibit specific enzymes involved in cancer cell proliferation .
- Anti-inflammatory Effects : Research indicates that it may also exert anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:
- Enzyme Inhibition : The compound targets specific enzymes critical for bacterial survival and cancer cell growth. For instance, it has been observed to inhibit proteases and other enzymes involved in cellular processes.
- Biochemical Pathways : It affects biochemical pathways related to cell signaling and metabolism, which are essential for normal cellular function and disease progression.
Research Findings
Several studies have evaluated the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study 1: Antibacterial Efficacy
In a study conducted on various bacterial strains, this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
Another investigation assessed the anticancer properties of this compound using a panel of 60 human cancer cell lines (NCI). The results showed that this compound selectively inhibited the growth of several cancer types, including breast and colon cancers, with IC50 values ranging from 10 µM to 20 µM .
Potential Applications
Given its diverse biological activities, this compound holds promise in several fields:
- Pharmaceutical Development : Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development targeting specific diseases.
- Research Applications : As a biochemical probe, it can be utilized in research to study enzyme functions and cellular processes involving benzothiazole derivatives.
Q & A
Q. Q1: What are the optimal reaction conditions for synthesizing N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide, and how can purity be ensured?
Methodological Answer: The synthesis typically involves coupling 4-methoxy-1,3-benzothiazol-2-amine with an activated acetyl derivative (e.g., acetic acid via carbodiimide-mediated coupling). Key steps include:
- Reagent Choice: Use 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC·HCl) as a coupling agent in dichloromethane or DMF, with triethylamine as a base to maintain pH .
- Temperature Control: Stirring at 273 K initially to prevent side reactions, followed by room-temperature completion .
- Purification: Trituration with ethanol or slow evaporation for crystallization yields high-purity product (91% reported for analogous compounds) .
- Characterization: Confirm purity via melting point analysis, NMR (for functional groups), and HPLC. Crystallographic validation (e.g., XRD) resolves structural ambiguities .
Advanced Crystallographic Analysis
Q. Q2: How can hydrogen-bonding networks and π-π stacking in this compound crystals be resolved, and what software is recommended?
Methodological Answer:
- Data Collection: Use single-crystal XRD at low temperatures (e.g., 173 K) to minimize thermal motion artifacts. MoKα radiation (λ = 0.71073 Å) provides sufficient resolution .
- Software Tools:
- Key Interactions: Identify O–H⋯N, N–H⋯O, and π-π stacking (3.5–4.0 Å interplanar distances) using Mercury or PLATON .
Biological Activity Profiling
Q. Q3: What strategies are effective for evaluating the anticancer potential of this compound derivatives?
Methodological Answer:
- In Vitro Assays:
- MTT Assay: Test cytotoxicity against human cancer cell lines (e.g., HCT-116, MCF-7). Analogous acetamides show IC50 values <10 µM in some cases .
- Enzyme Inhibition: Screen against targets like carbonic anhydrase isoforms (CA II, XII) using stopped-flow CO2 hydrase assays. Moderate inhibition (Ki ~100 nM) has been observed in related compounds .
- Structure-Activity Relationship (SAR): Modify the methoxy group position or introduce sulfonamide/sulfonyl groups to enhance selectivity .
Resolving Contradictory Biological Data
Q. Q4: How can discrepancies in biological activity data for this compound analogs be addressed?
Methodological Answer:
- Reproducibility Checks:
- Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Validate compound stability via LC-MS before testing .
- Computational Modeling:
Analytical Method Development
Q. Q5: What advanced analytical techniques are critical for characterizing trace impurities in this compound?
Methodological Answer:
- LC-HRMS: Resolve impurities at <0.1% levels using a C18 column (2.6 µm, 100 Å) with gradient elution (water/acetonitrile + 0.1% formic acid) .
- NMR-Pure Techniques: 2D NMR (HSQC, HMBC) assigns regioisomeric byproducts. For example, distinguish acetamide vs. sulfonamide impurities via carbonyl carbon shifts (~170 ppm vs. ~165 ppm) .
- XRD for Polymorphs: Identify crystalline vs. amorphous forms, which impact solubility and bioactivity .
Synthetic Scale-Up Challenges
Q. Q6: What are the critical parameters for scaling up the synthesis of this compound while maintaining yield?
Methodological Answer:
- Reactor Design: Use jacketed reactors with precise temperature control (±2°C) to manage exothermic coupling reactions .
- Solvent Recovery: Implement distillation for dichloromethane reuse, reducing costs and environmental impact .
- Process Analytical Technology (PAT): In-line FTIR monitors reaction progress in real-time, ensuring >90% conversion before quenching .
Computational Modeling for Drug Design
Q. Q7: How can molecular dynamics (MD) simulations optimize the pharmacokinetic profile of this compound derivatives?
Methodological Answer:
- ADMET Prediction: Use SwissADME to assess logP (target ~2.5), aqueous solubility, and CYP450 inhibition risks .
- Free Energy Calculations (FEP): Estimate binding affinity changes (ΔΔG) for methoxy group modifications .
- Metabolite Prediction: GLORYx predicts Phase I/II metabolites, guiding structural tweaks to reduce hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
